molecular formula C11H14F2N2O B3386641 1-[2-(Difluoromethoxy)phenyl]piperazine CAS No. 744179-33-7

1-[2-(Difluoromethoxy)phenyl]piperazine

Cat. No.: B3386641
CAS No.: 744179-33-7
M. Wt: 228.24 g/mol
InChI Key: NVYIZXQMKPBIAD-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]piperazine is a chemical compound with the molecular formula C11H14F2N2O and a molecular weight of 228.24 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a difluoromethoxyphenyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)phenyl]piperazine typically involves the reaction of 2-(difluoromethoxy)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction carried out at elevated temperatures . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)phenyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group plays a crucial role in modulating the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)phenyl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYIZXQMKPBIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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